molecular formula C11H15NO2 B1253368 (R)-N-Methylsalsolinol CAS No. 53622-84-7

(R)-N-Methylsalsolinol

Cat. No. B1253368
CAS RN: 53622-84-7
M. Wt: 193.24 g/mol
InChI Key: RKMGOUZXGHZLBJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives (R)-N-Methylsalsolinol is soluble (in water) and a very weakly acidic compound (based on its pKa) (R)-N-Methylsalsolinol has been primarily detected in cerebrospinal fluid.
(R)-N-Methylsalsolinol is a member of isoquinolines.

Scientific Research Applications

Role in Parkinson's Disease Pathogenesis

(R)-N-Methylsalsolinol is closely linked to the pathogenesis of Parkinson's Disease (PD). Its concentration is significantly increased in the cerebrospinal fluid of untreated Parkinson's patients, suggesting its role in the disease's development. The selective toxicity of (R)-N-Methylsalsolinol to dopaminergic neurons, which are primarily affected in PD, highlights its potential involvement in the disease mechanism (Maruyama et al., 1996); (Maruyama et al., 2005).

Enzymatic Synthesis and Metabolism

The presence of (R)-N-Methylsalsolinol in human fluids suggests its enzymatic synthesis in the brain. The activities of enzymes determining its metabolism could be crucial in understanding individual susceptibility to PD. The presence of its enantiomers in biological samples and their determination is vital for understanding the compound's physiological and pathological roles (Müller et al., 1998); (Deng et al., 1995).

Neurotoxicity and Cellular Effects

(R)-N-Methylsalsolinol has been found to induce apoptotic DNA damage in dopaminergic neuroblastoma cells. This neurotoxicity is mediated by oxidative stress and mitochondrial membrane potential changes. This discovery provides insights into the mechanisms of dopaminergic neuron death in PD (Naoi et al., 2000); (Minami et al., 1998).

Analytical Techniques and Detection

Advancements in analytical techniques, such as high-performance liquid chromatography and gas chromatography-mass spectrometry, have enabled the sensitive detection and quantitative determination of (R)-N-Methylsalsolinol in various biological samples. These techniques are crucial for studying the compound's presence and concentration in relation to neurological disorders (Zhang et al., 2012).

properties

CAS RN

53622-84-7

Product Name

(R)-N-Methylsalsolinol

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1

InChI Key

RKMGOUZXGHZLBJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O

SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O

Other CAS RN

53622-84-7

physical_description

Solid

synonyms

(+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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